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Compound of Interest

Compound Name: Diethyl pyridine-3,4-dicarboxylate

Cat. No.: B155637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
pyridine-3,4-dicarboxylate (CAS No: 1678-52-0), a heterocyclic organic compound with

applications in materials science and as a versatile synthetic intermediate.[1] This document

compiles available spectroscopic data, outlines detailed experimental protocols for acquiring

such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data
The spectroscopic data for diethyl pyridine-3,4-dicarboxylate is summarized below. This data

is essential for the structural elucidation and characterization of the compound.

Physical and Chemical Properties
Property Value Reference

Molecular Formula C₁₁H₁₃NO₄

Molecular Weight 223.23 g/mol

Appearance Clear colorless to yellow liquid [2]

Boiling Point 172 °C at 21 mmHg

Density 1.145 g/mL at 25 °C

Refractive Index 1.496 (n20/D)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. The

expected chemical shifts for diethyl pyridine-3,4-dicarboxylate are detailed below.

¹H NMR (Proton NMR) Data (Predicted)[1]

Protons
Chemical Shift
(ppm)

Multiplicity Integration

Pyridine Ring H δ 7.2-9.0 Multiplet 3H

-OCH₂- (Ethyl) ~δ 4.4 Quartet 4H

-CH₃ (Ethyl) ~δ 1.4 Triplet 6H

¹³C NMR (Carbon NMR) Data (Predicted)[1]

Carbon Atoms Chemical Shift (ppm)

Carbonyl (C=O) ~δ 165

Pyridine Ring C δ 120-155

-OCH₂- (Ethyl) ~δ 61

-CH₃ (Ethyl) ~δ 14

Infrared (IR) Spectroscopy
The IR spectrum of diethyl pyridine-3,4-dicarboxylate is expected to show characteristic

absorption bands for its functional groups.

Predicted IR Absorption Bands[1]
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O Stretch (Ester) ~1700 Strong

C-O Stretch (Ester) 1300-1000 Strong

C=C, C=N Stretch (Pyridine

Ring)
1600-1400 Medium-Weak

C-H Stretch (Aromatic) 3100-3000 Medium-Weak

C-H Stretch (Aliphatic) 3000-2850 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Predicted Mass Spectrometry Data

m/z Value Interpretation

223 Molecular Ion (M⁺)

178 [M - OCH₂CH₃]⁺

150 [M - COOCH₂CH₃]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols that can be adapted for the analysis of diethyl pyridine-3,4-
dicarboxylate.

¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Dissolve 5-25 mg of diethyl pyridine-3,4-dicarboxylate in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to a clean 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

Spectrometer: 300-500 MHz

Pulse Sequence: Standard single-pulse experiment

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 (can be adjusted based on sample concentration)

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 75-125 MHz

Pulse Sequence: Proton-decoupled pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024 (or more, due to the low natural abundance of ¹³C)

Spectral Width: 0-220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of liquid diethyl pyridine-3,4-dicarboxylate onto the surface of a

clean, dry salt plate (e.g., NaCl or KBr).
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Carefully place a second salt plate on top of the first to create a thin liquid film.

Mount the sandwiched plates in the spectrometer's sample holder.

Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty salt plates should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

Direct Infusion: Introduce the liquid sample directly into the ion source via a heated probe.

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample in

a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC, which separates the

compound before it enters the mass spectrometer.

Instrument Parameters (EI-MS):

Ionization Energy: 70 eV

Source Temperature: 150-250 °C

Mass Range: m/z 40-400

Scan Speed: 1-2 scans/second

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a compound like diethyl pyridine-3,4-dicarboxylate.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of diethyl
pyridine-3,4-dicarboxylate. For definitive structural confirmation, comparison with

authenticated reference spectra is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b155637#spectroscopic-data-of-diethyl-pyridine-3-4-
dicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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